Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C6H10FN |
|---|---|
Molecular Weight |
115.15 g/mol |
IUPAC Name |
(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C6H10FN/c7-6-2-5-1-4(6)3-8-5/h4-6,8H,1-3H2/t4-,5+,6+/m0/s1 |
InChI Key |
OAJNJXJCKQKODM-KVQBGUIXSA-N |
Isomeric SMILES |
C1[C@@H]2C[C@H]([C@@H]1CN2)F |
Canonical SMILES |
C1C2CC(C1CN2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques to ensure the compound’s consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Biological Studies: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industrial Applications: It can be used in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The fluorine atom and azabicyclo structure allow it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact pathways depend on the specific application and target molecule.
Comparison with Similar Compounds
Fluorinated Derivatives
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications | References |
|---|---|---|---|---|---|
| Rel-(1R,4S,5R)-5-Fluoro-2-azabicyclo[2.2.1]heptane HCl | 5-Fluoro | 151.61 | 2177264-77-4 | Chiral building block; antiviral applications (e.g., atilotrelvir precursor) | [4], [12] |
| (1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane HCl | 5,5-Difluoro | 165.64 | 2306247-35-6 | Enhanced metabolic stability; used in kinase inhibitors | [13] |
| 6-Fluoro-2-azabicyclo[2.2.1]heptane HCl | 6-Fluoro | Not specified | - | Altered steric/electronic profile | [7] |
Key Observations :
- Fluorine Position : The 5-fluoro substituent in the target compound reduces basicity of the amine and enhances lipophilicity compared to 6-fluoro analogs .
- Stereochemical Impact : The (1R,4S,5R) configuration optimizes binding in antiviral agents like atilotrelvir, whereas racemic mixtures (e.g., CAS 2177264-77-4) require resolution for enantioselective synthesis .
Non-Fluorinated Derivatives
| Compound Name | Substituent(s) | Molecular Weight (g/mol) | CAS Number | Key Properties/Applications | References |
|---|---|---|---|---|---|
| (1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane HCl | 3-Trifluoromethyl, 2-oxa | 217.60 | 2177264-26-3 | Improved hydrolytic stability; CNS drug candidate | [1] |
| (1S,4S,5R)-2-Azabicyclo[3.2.1]octane | Expanded ring (octane) | Not specified | - | Lower enantiomeric excess in catalytic applications | [2], [3] |
| (1R,4R,5S)-2-Methyl-5-phenyl-2-azabicyclo[2.2.1]heptane | 2-Methyl, 5-phenyl | 295.80 | 17908-37-1 | Increased steric bulk; used in chiral ligand design | [17] |
Key Observations :
- Ring Expansion : 2-Azabicyclo[3.2.1]octane derivatives exhibit reduced chiral induction (e.g., 72% yield with 10 mol% Catalyst 43) compared to the smaller heptane scaffold .
- Trifluoromethyl vs. Fluoro : The 3-trifluoromethyl analog (CAS 2177264-26-3) shows higher metabolic stability but lower solubility due to increased hydrophobicity .
Table 1: Physicochemical Properties of Key Derivatives
| Property | Rel-(1R,4S,5R)-5-Fluoro | (1S,4S)-5,5-Difluoro | (1R,3S,4S)-3-Trifluoromethyl |
|---|---|---|---|
| Molecular Formula | C₆H₁₁ClFN | C₇H₁₃ClFN | C₇H₁₁ClF₃NO |
| Boiling Point (°C) | Not reported | Not reported | Not reported |
| Storage Conditions | -20°C | -20°C | Ambient |
| Chiral Resolution Required | Yes (racemic available) | Yes | No |
Table 2: Catalytic Performance in Asymmetric Reactions
| Catalyst Structure | Reaction Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|
| (1S,3S,4R)-2-azabicyclo[2.2.1]heptane | 85 | 78 | [3] |
| (1S,4S,5R)-2-azabicyclo[3.2.1]octane | 72 | 65 | [3] |
Biological Activity
Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane is a bicyclic compound notable for its unique structural features, particularly the presence of a nitrogen atom and a fluorine atom at the 5-position. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 151.61 g/mol. The bicyclic framework contributes to its stability and reactivity, making it suitable for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀FN |
| Molecular Weight | 151.61 g/mol |
| Structure Type | Bicyclic |
| Key Functional Groups | Nitrogen, Fluorine |
The biological activity of this compound is primarily linked to its interaction with specific biological targets such as receptors and enzymes. The fluorine atom enhances the compound's binding affinity to these targets, which can improve selectivity and efficacy in therapeutic applications. Research suggests that compounds with similar bicyclic structures exhibit cholinergic activity, indicating potential uses in treating neurological disorders such as Alzheimer's disease and other cognitive impairments .
Binding Affinity and Selectivity
Studies have demonstrated that the presence of the fluorine atom significantly influences the binding affinity of this compound to various receptors:
- Cholinergic Receptors : Enhanced binding affinity suggests potential applications in treating cognitive disorders.
- Enzyme Interactions : The compound may act as an inhibitor or modulator for specific enzymes involved in neurotransmitter regulation.
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Cholinergic Activity : A study on structurally similar bicyclic compounds indicated significant cholinergic activity, highlighting the potential for treating Alzheimer's disease through modulation of acetylcholine levels.
- Neuroprotective Effects : Research has shown that similar azabicyclic compounds exhibit neuroprotective properties in animal models, suggesting that this compound may also possess similar effects .
- Anticancer Properties : Preliminary studies indicate that bicyclic compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
Synthesis and Applications
The synthesis of this compound typically involves several key steps that optimize yield and purity:
- Starting Materials : Various nitrogen-containing precursors are employed.
- Reaction Conditions : Specific conditions such as temperature and solvent choice are critical for successful synthesis.
Potential Applications
The unique structure and biological activity of this compound suggest several applications in medicinal chemistry:
- Drug Development : As a building block for synthesizing novel pharmaceuticals targeting neurological disorders.
- Research Tool : For studying receptor interactions and enzyme mechanisms in biological systems.
Q & A
Q. What are the key synthetic strategies for Rel-(1R,4S,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step routes starting from proline derivatives or bicyclic precursors. For example, fluorination at the 5-position can be achieved via nucleophilic substitution or electrophilic fluorination. Critical steps include:
- Protection/deprotection : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to stabilize intermediates .
- Cyclization : LiBH₄ or NaBH₄-mediated reductions to form the bicyclic core .
- Fluorination : HgBr₂-mediated anti-addition or electrophilic fluorinating agents (e.g., Selectfluor) .
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclization | LiBH₄, 1,2-dimethoxyethane | 93% | |
| Fluorination | HgBr₂, MeNO₂, 65°C | 75–85% |
Q. How is stereochemical integrity ensured during synthesis, particularly at the 1R,4S,5R positions?
Answer: Chiral starting materials (e.g., trans-4-hydroxy-L-proline) and stereoselective reactions are critical. For example:
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR resolve bicyclic ring puckering and fluorine position .
- HRMS : Validates molecular formula (e.g., C₆H₉FN₂O requires m/z 144.0695) .
- X-ray Crystallography : Resolves absolute configuration in crystalline derivatives .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?
Answer: Density Functional Theory (DFT) calculations assess:
- Ring Strain : Bicyclo[2.2.1]heptane’s strain energy (~20 kcal/mol) impacts reactivity .
- Fluorine Effects : Electrostatic potential maps predict hydrogen-bonding interactions with biological targets .
Example Study : Modeling α7 nicotinic acetylcholine receptor binding showed a 1.2 Å displacement in fluorine-substituted analogs .
Q. What experimental strategies resolve contradictions in NMR data due to ring puckering dynamics?
Answer:
Q. How can fluorination at the 5-position influence metabolic stability in pharmacological studies?
Answer:
- In vitro Assays : Microsomal stability tests show fluoro-substitution reduces CYP450-mediated oxidation by 40% vs. non-fluorinated analogs .
- Isotope Effects : ¹⁸O labeling tracks fluorinated metabolites via LC-MS .
Q. What methodologies address low yields in large-scale fluorination reactions?
Answer:
- Flow Chemistry : Continuous-flow reactors improve mixing and heat transfer for HgBr₂-mediated fluorination (yield increases from 75% to 88%) .
- Microwave Assistance : Reduces reaction time from 12 h to 2 h for Boc-protected intermediates .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across stereoisomers?
Answer:
- Enantiomer Separation : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers for individual testing .
- Docking Simulations : Molecular dynamics explain why the 1R,4S,5R isomer shows 10x higher affinity for serotonin receptors vs. 1S,4R,5S .
Table : Bioactivity Comparison of Stereoisomers
| Isomer | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 1R,4S,5R | 5-HT₃ Receptor | 12 ± 2 | |
| 1S,4R,5S | 5-HT₃ Receptor | 130 ± 15 |
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
